Boc-D-Lys(2-Cl-Z)-OH provides a convenient way to incorporate D-enantiomer of Lysine into peptides. This is crucial for studying the effect of chirality on peptide function, as D-peptides can have different biological properties compared to their L- counterparts .
Solid-Phase Peptide Synthesis (SPPS):
The Boc protecting group on the alpha-amino group allows for chain elongation on solid support during SPPS. This technique is widely used to synthesize peptides of various lengths and functionalities .
Preparation of Peptide Derivatives:
The 2-chloro-benzyloxycarbonyl (Z) group on the side chain can be selectively removed to introduce functionalities or attach targeting moieties. This enables the creation of peptide-based probes for studying protein-protein interactions or drug delivery systems .
Synthesis of Peptidomimetics:
By incorporating Boc-D-Lys(2-Cl-Z)-OH, researchers can design and synthesize peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved stability or potency .
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